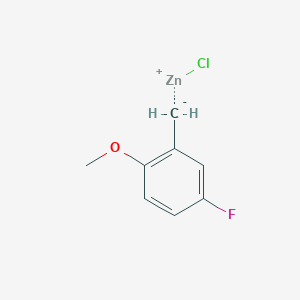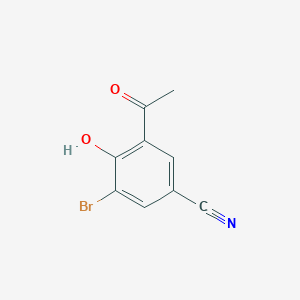
3-Acetyl-5-bromo-4-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-bromo-4-hydroxybenzonitrile: is an organic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol It is a derivative of benzonitrile, featuring an acetyl group at the third position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-bromo-4-hydroxybenzonitrile typically involves the bromination of 4-hydroxybenzonitrile followed by acetylation. One common method includes the use of brominating reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature . The acetylation step involves the reaction of the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Eco-friendly methods, such as the use of green solvents and catalysts, are also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-5-bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Amines formed from the reduction of the nitrile group.
Applications De Recherche Scientifique
3-Acetyl-5-bromo-4-hydroxybenzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-acetyl-5-bromo-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the acetyl, bromine, and hydroxyl groups can influence its binding affinity and specificity towards these targets . The nitrile group may also play a role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
3-Bromo-4-hydroxybenzonitrile: Similar structure but lacks the acetyl group.
4-Hydroxybenzonitrile: Lacks both the bromine and acetyl groups.
3,5-Dibromo-4-hydroxybenzonitrile: Contains an additional bromine atom.
Uniqueness: 3-Acetyl-5-bromo-4-hydroxybenzonitrile is unique due to the presence of the acetyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H6BrNO2 |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
3-acetyl-5-bromo-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)7-2-6(4-11)3-8(10)9(7)13/h2-3,13H,1H3 |
Clé InChI |
NOSUOHAVBDIDTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)C#N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


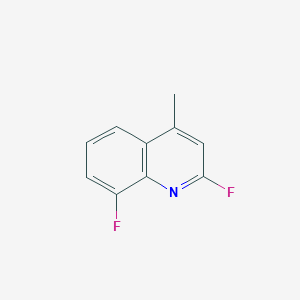


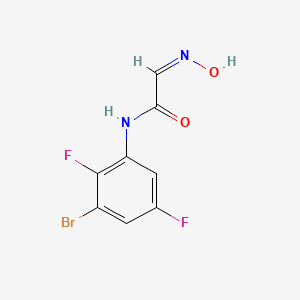



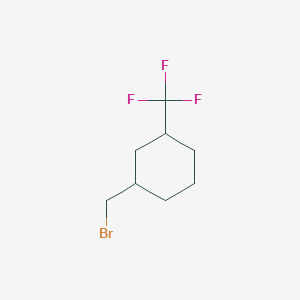
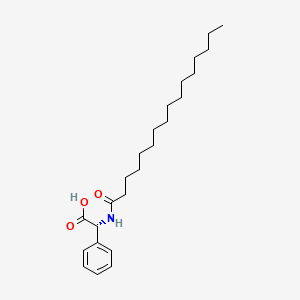
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
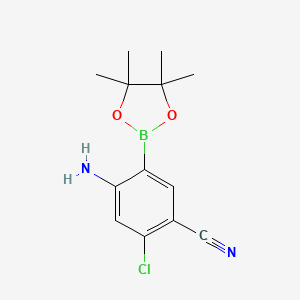
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)

